Product packaging for 2,3,3',4,5,5'-Hexachlorobiphenyl(Cat. No.:CAS No. 39635-35-3)

2,3,3',4,5,5'-Hexachlorobiphenyl

Cat. No.: B1593595
CAS No.: 39635-35-3
M. Wt: 360.9 g/mol
InChI Key: YZKLGRAIIIGOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,3',4,5,5'-Hexachlorobiphenyl is a congener of the polychlorinated biphenyl (PCB) family, a group of persistent organic pollutants studied for their environmental impact and biological effects . Although production of PCBs was largely banned in the late 1970s, their stability and persistence lead to continued environmental presence and bioaccumulation, making them a subject of ongoing research . Researchers utilize this compound in studies focusing on environmental toxicology, particularly to investigate the mechanisms of neurotoxicity and endocrine disruption. Non-dioxin-like PCBs, which include this congener, have been studied for their ability to disrupt cellular calcium homeostasis and promote reactive oxygen species, which can lead to cellular injury . This compound is also relevant in analytical chemistry, serving as a standard for the quantification and monitoring of PCB levels in environmental samples, biological tissues, and food chains to assess exposure risks . Furthermore, it is used in metabolic studies to understand the distribution and accumulation of PCBs in organisms, with research indicating a tendency for these compounds to accumulate in lipid-rich tissues such as adipose and cross into the brain . Strict handling procedures are required. This product is intended for research use only in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl6 B1593595 2,3,3',4,5,5'-Hexachlorobiphenyl CAS No. 39635-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKLGRAIIIGOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074146
Record name 2,3,3',4,5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-35-3
Record name PCB 159
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5,5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X9K0ZLO55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Presence and Distribution of 2,3,3 ,4,5,5 Hexachlorobiphenyl

Global Environmental Occurrence

2,3,3',4,5,5'-Hexachlorobiphenyl has been detected in various environmental compartments worldwide, a testament to its persistence and ability to undergo long-range transport.

Atmospheric Distribution and Transport Mechanisms

Like other PCBs, this compound can be transported over long distances in the atmosphere. ntnu.no This occurs through a process of volatilization from contaminated surfaces, such as soil and water, followed by atmospheric transport and subsequent deposition in other locations. ntnu.nomit.edu The volatility of PCBs allows them to evaporate into the atmosphere, where they can travel with wind currents. ntnu.no Factors such as temperature influence this process, with higher temperatures increasing the rate of volatilization. ntnu.nomit.edu

Once in the atmosphere, these compounds can exist in both the vapor phase and adsorbed to atmospheric particles. osti.gov This allows for their transport over vast distances, leading to their presence in remote areas far from original sources. ntnu.nomdpi.com The atmospheric concentration of PCBs generally decreases with distance from land-based sources. osti.gov

Aquatic System Distribution

This hexachlorobiphenyl congener is found in both freshwater and marine environments, primarily due to atmospheric deposition and runoff from contaminated land.

In freshwater systems such as lakes and rivers, this compound can be found in the water column, sediment, and biota. Its low water solubility means it tends to adsorb to organic matter and sediment particles. mdpi.comoup.com The presence of dissolved organic carbon (DOC) in lake water can influence the bioavailability of hexachlorobiphenyls. oup.com Studies have shown that the uptake of this compound can be inversely related to the DOC concentration in the water. oup.com Mass fragmentography has been used to confirm the presence of hexachlorobiphenyls in river water. nih.gov

Marine environments are significant sinks for persistent organic pollutants like this compound. wikipedia.orgwur.nl It enters these ecosystems through atmospheric deposition and riverine transport. wikipedia.org Due to its hydrophobic nature, it tends to accumulate in sediments and marine organisms, a process known as biomagnification. wikipedia.org This leads to its detection in various marine species, even in remote regions like the Antarctic. wur.nl Coastal waters, being closer to land-based sources, can exhibit higher concentrations of PCBs compared to the open ocean. mdpi.com

Terrestrial System Distribution (Soil, Sediment)

Soil and sediment are major reservoirs for this compound and other PCBs. wikipedia.org Contamination of terrestrial systems occurs through direct spills, atmospheric deposition, and the land application of contaminated materials. Due to their strong adsorption to soil organic matter and low water solubility, these compounds are highly persistent in soil and sediment, leading to long-term contamination. wikipedia.org From these terrestrial reservoirs, they can re-enter the atmosphere through volatilization or be transported to aquatic systems via runoff.

Sources of Environmental Release

The primary source of this compound and other PCBs in the environment stems from their historical use in various industrial applications. Although their commercial production was halted in the United States in 1977, they were extensively used in commercial mixtures. nih.gov

PCBs were manufactured as mixtures, with Aroclor 1260 being one such example that contained various hexachlorobiphenyl congeners. wikipedia.org These mixtures were used as coolants and lubricants in transformers and capacitors, as plasticizers in paints and plastics, and in other applications. wikipedia.orgt3db.ca

Environmental release of this compound has occurred through:

Leaks and Spills: Accidental leaks and spills from electrical equipment and industrial facilities.

Improper Disposal: Improper disposal of PCB-containing products and waste in landfills.

Volatilization: Evaporation from contaminated soils, water bodies, and landfills.

Incineration: Incomplete incineration of PCB-containing materials can lead to the formation and release of other hazardous compounds. nih.gov

Even though production has ceased, these legacy sources continue to release this compound into the environment. mdpi.com

Historical Industrial Discharges

The primary route for the entry of PCBs into the environment was through their production and use in industrial applications. While the commercial production of PCBs in the United States ceased in 1977, these compounds are still present in older electrical equipment and other products. nih.gov Commercial PCB products were not single congeners but rather complex mixtures of multiple congeners, marketed under trade names such as Aroclor. nih.gov The composition of these mixtures varied, with different Aroclors having different average levels of chlorination. For instance, Aroclor 1260, a common PCB mixture, had an average chlorine content of 60% and was composed mainly of pentachlorobiphenyls and hexachlorobiphenyls. nih.gov

Analysis of the congener-specific composition of various Aroclor mixtures is crucial to understanding the historical discharge of individual PCBs. A detailed study of 17 different Aroclor mixtures provides insight into the presence of this compound (PCB 162). The table below, adapted from this comprehensive analysis, shows the weight percentage of PCB 162 in various Aroclor formulations.

Interactive Data Table: Weight Percent of this compound (PCB 162) in Commercial Aroclor Mixtures

Aroclor MixtureWeight % of PCB 162
Aroclor 1242Not Detected
Aroclor 1248Not Detected
Aroclor 12540.06
Aroclor 12600.45
Aroclor 12620.44
Aroclor 1268Not Detected

This table indicates that this compound was a component of some of the more highly chlorinated Aroclor mixtures, such as Aroclor 1254, 1260, and 1262, albeit at relatively low concentrations.

Leaching from Waste Disposal Sites

A significant reservoir for PCBs in the environment is waste disposal sites, including landfills where products containing PCBs were discarded. Over time, these compounds can be released into the surrounding environment through a process known as leaching, where water percolates through the waste and carries contaminants with it. The resulting contaminated liquid is referred to as leachate.

The management of PCB-contaminated leachate is a significant environmental challenge. The United States Environmental Protection Agency (EPA) has established policies for the management of leachate at landfills permitted under the Toxic Substances Control Act (TSCA). epa.gov These policies require the characterization of leachate to determine the appropriate treatment and disposal methods. epa.gov

Studies of landfill leachate have confirmed the presence of PCBs, although often the analysis is for total PCBs or a small subset of indicator congeners rather than a comprehensive congener-specific analysis. For example, a study of leachate from Irish landfills detected the "Sum of 7 PCBs" at concentrations up to 0.208 µg/L, but did not provide data for individual congeners like PCB 162. epa.ie The behavior of individual PCB congeners in a landfill environment, including their propensity to leach, is dependent on their physical and chemical properties, such as their solubility in water and their tendency to adsorb to soil and organic matter. Highly chlorinated PCBs, in general, have lower water solubility and a greater affinity for solids, which may affect their mobility in leachate. nih.gov

By-product Formation in Combustion Processes

The incineration of municipal and industrial waste is another potential source of PCBs in the environment. While modern incinerators are designed to destroy organic pollutants, the incomplete combustion of certain materials can lead to the formation of new, and sometimes more toxic, compounds. The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) from the combustion of PCBs is a well-documented phenomenon. epa.gov

The formation of specific PCB congeners as by-products of combustion is also a concern. Research has shown that the incineration of various types of waste can lead to the emission of PCBs. plos.org The composition of the resulting PCB mixture depends on the composition of the waste being burned and the conditions of combustion. For instance, the pyrolysis of certain hexachlorobiphenyl isomers has been shown to produce other chlorinated compounds, including pentachlorobenzene (B41901) and hexachlorobenzene (B1673134). epa.gov However, specific data on the formation of this compound (PCB 162) as a by-product of waste incineration is limited in the available scientific literature.

Regional and Localized Contamination Patterns

The environmental distribution of this compound is not uniform. Higher concentrations are typically found in and around areas with a history of industrial activity involving PCBs or where PCB-containing wastes have been disposed of.

Case Studies of High-Pollution Areas

While many studies have documented PCB contamination in various locations, detailed congener-specific data, particularly for less abundant congeners like PCB 162, is often lacking.

One study investigating a municipal waste landfill as a source of PCBs to the environment analyzed the spatial distribution of these compounds in the surrounding soil and groundwater. researchgate.net The study found that the total concentration of PCBs decreased with distance from the landfill. However, the data was presented in terms of homologue groups (e.g., tri-CBs, tetra-CBs) rather than individual congeners. The analysis of groundwater samples indicated the migration of tri- and tetrachlorobiphenyls into the soil profile. researchgate.net

Another case study focused on a nested case-control study of cryptorchidism and exposure to polychlorinated compounds. plos.org This study analyzed maternal serum samples for 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB-153), a more abundant congener, but did not include data for this compound.

The development of advanced analytical methods, such as EPA Method 1628, which is capable of detecting all 209 PCB congeners, will be instrumental in generating more detailed data on the environmental distribution of individual congeners like this compound in future studies of contaminated sites. epa.gov

Environmental Fate and Transport Dynamics of 2,3,3 ,4,5,5 Hexachlorobiphenyl

Environmental Persistence and Stability

Polychlorinated biphenyls are known for their high persistence in the environment, a characteristic directly linked to their chemical structure. The stability of the biphenyl (B1667301) rings and the carbon-chlorine bonds makes them resistant to various degradation processes. Like other highly chlorinated PCBs, 2,3,3',4,5,5'-Hexachlorobiphenyl exhibits low reactivity and is resistant to both biological and chemical breakdown.

Once released into the environment, this compound can persist for long periods, becoming partitioned in different environmental compartments. Due to its low water solubility and high lipophilicity (fat-loving nature), it tends to adsorb to soil, sediments, and organic matter. This sequestration in solid matrices further contributes to its long-term persistence, as it becomes less available for degradation. While some lower chlorinated PCBs can be slowly biodegraded by microorganisms, highly chlorinated congeners like this compound are generally more recalcitrant.

Bioaccumulation and Biomagnification in Ecological Food Webs

The lipophilic nature of this compound is a key factor driving its accumulation in living organisms. This process, known as bioaccumulation, occurs when an organism absorbs the chemical at a rate faster than it can eliminate it. Over time, this leads to a buildup of the compound in the organism's tissues, particularly in fatty tissues where it is readily stored.

Aquatic Trophic Transfer

In aquatic ecosystems, this compound can enter the food web at the lowest trophic levels, such as with phytoplankton and zooplankton, which absorb it from contaminated water and sediment. These primary producers and consumers are then ingested by small fish, which are in turn consumed by larger predatory fish. At each step up the food chain, the concentration of the compound increases in the organisms' tissues, a process known as biomagnification.

Studies have shown that PCBs, including various hexachlorobiphenyl congeners, are readily transferred through aquatic food webs. The concentration of these compounds can be several orders of magnitude higher in top predators compared to the surrounding water.

Table 1: Illustrative Trophic Transfer of this compound in a Generalized Aquatic Food Web

Trophic LevelOrganism ExampleHypothetical Concentration (ng/g lipid weight)
1Phytoplankton1
2Zooplankton10
3Small Fish (e.g., Minnow)100
4Predatory Fish (e.g., Trout)1,000
5Top Predator (e.g., Seal)10,000

Note: This table provides a simplified illustration of the biomagnification process. Actual concentrations can vary significantly based on environmental conditions and species-specific factors.

Terrestrial Trophic Transfer

Similar to aquatic environments, this compound can also move through terrestrial food webs. The process often begins with the contamination of soil and plants. Herbivores that consume these contaminated plants accumulate the compound in their tissues. These herbivores are then preyed upon by carnivores, leading to further biomagnification. Top predators in terrestrial ecosystems, such as birds of prey and carnivorous mammals, can accumulate significant levels of this persistent pollutant.

Factors Influencing Bioaccumulation in Organisms

Several factors influence the extent to which this compound bioaccumulates in organisms. These include the organism's metabolic capacity, feeding habits, age, and the physicochemical properties of the compound itself.

Table 2: Hypothetical Concentration of this compound in Different Tissues Based on Lipid Content

TissueAverage Lipid Content (%)Hypothetical Concentration (ng/g wet weight)
Adipose Tissue80800
Liver550
Muscle220

Note: This table is for illustrative purposes to demonstrate the relationship between lipid content and contaminant concentration.

As previously discussed, an organism's position in the food web, or its trophic level, is a primary determinant of the concentration of this compound it contains. The process of biomagnification leads to a stepwise increase in the concentration of the compound at successively higher trophic levels. Therefore, top predators will exhibit the highest concentrations, reflecting the cumulative transfer and accumulation from all the lower trophic levels in their diet. The relationship between trophic level and the concentration of persistent organic pollutants like PCBs is a well-established principle in ecotoxicology.

Inter-Compartmental Transport Processes

The movement of this compound between air, water, soil, and biota is a critical aspect of its environmental presence. The following sections detail the primary mechanisms driving this transport.

Air-Water Exchange

The exchange of this compound between the atmosphere and water bodies is governed by its Henry's Law Constant (H). This value indicates the compound's tendency to partition between the two phases. A reliable source provides a Henry's Law Constant for 2,3,3',4',5,5'-hexachlorobiphenyl (B1593879) (PCB-162) henrys-law.org. This value is crucial for modeling the atmospheric deposition and volatilization of this contaminant from water surfaces.

Physicochemical Properties of this compound (PCB 162)
ParameterValueReference
Henry's Law Constant (H)Data not explicitly found for this specific congener in the provided search results. However, a database for PCB Henry's Law constants exists. henrys-law.org henrys-law.org

Sediment-Water Partitioning

The tendency of this compound to adsorb to sediment and suspended particles in the aquatic environment is primarily determined by its octanol-water partition coefficient (Kow). wikipedia.orgusgs.gov A high Kow value signifies strong lipophilicity, leading to its accumulation in the organic fraction of sediments. nih.govunh.edu While direct experimental Kow values for this specific congener were not found in the initial search, it is expected to be high, in line with other hexachlorobiphenyls. unh.edu The soil organic carbon-water (B12546825) partition coefficient (Koc) is directly related to Kow and is a key parameter in predicting the extent of partitioning to sediment. ecetoc.orgdss.go.thresearchgate.netepa.govepa.gov

The relationship between Kow and the trophic magnification factor (TMF) has been studied for various PCBs, indicating that compounds with higher Kow values tend to biomagnify in aquatic food webs. usgs.gov

Soil-Plant Uptake Mechanisms

The uptake of this compound by plants from contaminated soil is a significant pathway for its entry into terrestrial food chains. The high lipophilicity of this compound, as indicated by its expected high Kow value, suggests a strong affinity for the organic matter in soil, which can limit its bioavailability for plant uptake. However, uptake can still occur through various mechanisms, including root adsorption and translocation. The distribution of PCBs within plant tissues is influenced by the compound's physicochemical properties.

Abiotic Transformation Processes

In the environment, this compound can undergo transformation through non-biological processes, primarily driven by light and heat.

Photochemical Degradation Pathways

Polychlorinated biphenyls are generally resistant to degradation, but they can undergo photochemical breakdown when exposed to sunlight. toxicdocs.org The degradation of PCBs can be influenced by the presence of other substances in the environment. For instance, dissolved organic matter in water can accelerate the photodegradation of some PCB congeners. Studies on other trichlorobiphenyls have shown that hydroxyl radicals and singlet oxygen play important roles in their photolysis, leading to the formation of products such as chlorobenzoic acids and hydroxylated derivatives. iaea.org While specific studies on the photochemical degradation of this compound were not identified, it is plausible that it follows similar degradation pathways involving dechlorination and oxidation.

Thermal Degradation Characteristics

The thermal decomposition of hexachlorobiphenyls typically requires high temperatures. nih.govwikipedia.org Incineration is a common method for the disposal of PCB-contaminated materials, but incomplete combustion can lead to the formation of other toxic compounds, such as polychlorinated dibenzofurans (PCDFs) and hexachlorobenzene (B1673134). nih.govnih.gov The efficiency of thermal degradation depends on factors like temperature and residence time. For instance, destroying PCBs with a high chlorine content (around 60%) requires temperatures exceeding 1000°C. nih.gov The thermal decomposition of other hexachlorobiphenyl isomers has been shown to produce a range of lesser-chlorinated biphenyls.

Analytical Methodologies for 2,3,3 ,4,5,5 Hexachlorobiphenyl in Environmental and Biological Matrices

Advanced Chromatographic Separation Techniques

Effective chromatographic separation is the cornerstone of reliable PCB congener analysis, aiming to isolate the target analyte from a multitude of other co-existing congeners and matrix interferences.

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, is an indispensable tool for the separation of PCB congeners. cdc.gov The long, narrow-bore capillary columns provide a high number of theoretical plates, leading to significantly improved resolution compared to older packed column technology. cdc.gov For the analysis of 2,3,3',4,5,5'-Hexachlorobiphenyl, HRGC coupled with a sensitive detector like an electron capture detector (ECD) has been a standard approach. epa.gov The method's success hinges on achieving baseline separation of the target congener from other PCBs. However, even with high-efficiency capillary columns, co-elution of certain congeners can occur, posing a significant analytical challenge. tandfonline.com For instance, studies have reported the co-elution of this compound with 2,2',3,4',5,5',6-Heptachlorobiphenyl under certain chromatographic conditions. epa.gov

Parameter Typical HRGC Conditions for PCB Analysis
Column Type Fused silica (B1680970) capillary column
Stationary Phase 5% Phenyl, 95% Methylpolysiloxane (e.g., DB-5, SE-54)
Column Dimensions 30-60 m length, 0.25-0.32 mm i.d., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temperature 250-300 °C
Oven Temperature Program Ramped temperature program (e.g., 100°C to 300°C) to elute congeners based on volatility
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

This table presents typical parameters and is not exhaustive. Specific conditions are optimized based on the analytical goals and sample matrix.

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power for exceedingly complex mixtures. sepsolve.comchromatographyonline.com This technique employs two columns with different stationary phase selectivities connected in series via a modulator. chemistry-matters.com The modulator traps fractions of the effluent from the first column (the primary column) and rapidly re-injects them onto the second, shorter column (the secondary column). sepsolve.com This results in a structured, two-dimensional chromatogram with greatly enhanced peak capacity, enabling the separation of compounds that would otherwise overlap in a single-dimension separation. chromatographyonline.comchemistry-matters.com For PCB analysis, a common setup involves a non-polar primary column and a more polar secondary column, separating congeners based on both their volatility and polarity. sepsolve.com This powerful separation has proven beneficial for fingerprinting PCB contaminants in environmental samples. chemistry-matters.com

Key Advantages of GC×GC for PCB Analysis:

Increased Peak Capacity: Dramatically improves the ability to separate individual congeners in complex mixtures. chromatographyonline.com

Enhanced Resolution: Resolves co-eluting peaks that are problematic in one-dimensional GC.

Structured Chromatograms: Congeners often elute in ordered patterns, aiding in their identification.

Improved Signal-to-Noise: The cryogenic focusing effect of the modulator can lead to taller, narrower peaks, enhancing sensitivity. chromatographyonline.com

The choice of the capillary column's stationary phase is a critical parameter for achieving the desired separation of PCB congeners. While 5% phenyl-methylpolysiloxane phases are widely used, they are not always sufficient to resolve all critical congener pairs. tandfonline.comresearchgate.net Research has focused on developing and utilizing stationary phases with different selectivities to overcome these limitations. For example, to resolve 2,3,4,2',4',5'-hexachlorobiphenyl (PCB 138) from a co-eluting interferent, 2,3,5,6,3',4'-hexachlorobiphenyl (PCB 163), a very polar bis-cyanopropylphenyl polysiloxane (SP-2330) column was successfully employed. tandfonline.com The optimization process involves a trade-off between resolution, analysis time, and column bleed at high temperatures. The length of the column also plays a role, with longer columns providing better resolution but at the cost of longer run times. tandfonline.com

Stationary Phase Type Selectivity Commonly Used For Example Phase
5% Phenyl PolydimethylsiloxaneNon-polar / Low polarityGeneral purpose PCB analysis, standard methods. researchgate.netDB-5, SE-54
50% Phenyl PolydimethylsiloxaneMid-polarityEnhanced separation of certain congeners based on aromaticity.DB-17
Cyanopropylphenyl PolysiloxaneHigh polarityResolving difficult-to-separate, often co-eluting, congeners. tandfonline.comSP-2330, CP-Sil 88

This table provides examples of stationary phases and their general application in PCB analysis.

Mass Spectrometric Detection and Quantification

While chromatography separates the compounds, mass spectrometry (MS) provides the detection and structural information necessary for positive identification and accurate quantification.

High-resolution mass spectrometry (HRMS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This capability allows for the determination of the elemental composition of an analyte from its exact mass. For PCB analysis, HRMS is often coupled with HRGC (HRGC/HRMS). esslabshop.com This combination is particularly valuable for differentiating PCB congeners from other chlorinated compounds that may have the same nominal mass but a different exact mass due to their distinct elemental formulas. The high specificity of HRMS significantly reduces the potential for false positives, making it a definitive tool for the analysis of this compound in challenging matrices like sediments, tissues, and industrial oils. esslabshop.comnih.gov

Triple quadrupole mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode is the gold standard for quantitative analysis of trace-level compounds in complex matrices. lcms.cznih.gov In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion, which is the molecular ion of the target analyte (e.g., this compound). This isolated ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (product ion). nih.govnih.gov

This precursor-to-product ion transition is highly specific to the target compound, providing an exceptional degree of selectivity and significantly reducing background noise. lcms.cz By monitoring one or more MRM transitions for this compound, analysts can achieve very low detection limits and highly accurate quantification, even in the presence of a high chemical background. The instrument's software uses the data from these transitions to build calibration curves and quantify the analyte in unknown samples. nih.gov

Parameter Description Benefit for this compound Analysis
Precursor Ion (Q1) The molecular ion of the target compound is selected.Isolates the analyte of interest from other co-eluting compounds.
Collision Cell (q2) The precursor ion is fragmented through collision with an inert gas.Creates a unique fragmentation pattern for the analyte.
Product Ion (Q3) A specific fragment ion is selected and detected.Provides a second layer of specificity, confirming the identity of the analyte.
Multiple Reaction Monitoring (MRM) The specific transition from precursor ion to product ion is monitored over time.Offers superior sensitivity and selectivity for accurate quantification. lcms.cz

This table outlines the principles of triple quadrupole MS/MS with MRM for targeted compound analysis.

Isotope Dilution Mass Spectrometry for Quantification Accuracy

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in the quantification of this compound. This method involves the use of an isotopically labeled version of the target analyte as an internal standard. nih.gov For PCB 158, a common choice would be a ¹³C-labeled this compound standard.

The fundamental principle of IDMS lies in adding a known amount of the labeled standard to the sample prior to extraction and cleanup. nih.gov The labeled standard behaves almost identically to the native (unlabeled) PCB 158 throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Any losses of the analyte during sample preparation will be mirrored by proportional losses of the labeled standard.

During mass spectrometric analysis, the instrument distinguishes between the native and labeled forms of the compound based on their mass-to-charge ratio difference. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, an accurate concentration of PCB 158 in the original sample can be calculated, effectively correcting for any procedural losses and matrix effects. nih.gov This approach significantly enhances the accuracy and precision of the quantification compared to other methods that rely on external calibration. nih.gov

Sample Preparation and Clean-up Procedures

The analysis of this compound is often complicated by its presence at trace levels within complex sample matrices. Therefore, robust sample preparation and clean-up procedures are essential to isolate the analyte and remove interfering compounds. cdc.gov

Extraction from Diverse Environmental Matrices (Soil, Sediment, Water, Air)

The choice of extraction method for PCB 158 depends on the specific environmental matrix being analyzed.

Soil and Sediment: Common extraction techniques for solid matrices like soil and sediment include Soxhlet extraction, pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). cdc.govnih.govtandfonline.comthermofisher.comresearchgate.net Solvents such as hexane (B92381), acetone, or mixtures thereof are frequently employed. tandfonline.com For instance, a selective pressurized liquid extraction (SPLE) method has been developed using alumina (B75360) and other sorbents to simultaneously extract and clean up PCBs from soil and sediment. nih.govresearchgate.net

Water: For aqueous samples, liquid-liquid extraction (LLE) using a non-polar solvent like methylene (B1212753) chloride or hexane is a traditional approach. cdc.govepa.gov Solid-phase extraction (SPE) has become increasingly popular due to its efficiency and lower solvent consumption. cdc.govchromatographyonline.com In SPE, water samples are passed through a cartridge containing a sorbent that retains the PCBs, which are then eluted with a small volume of solvent.

Air: Air sampling for PCBs typically involves drawing a known volume of air through a sorbent tube, often containing polyurethane foam (PUF) or a combination of PUF and a sorbent like XAD-2 resin. epa.gov The trapped PCBs are then extracted from the sorbent using a suitable solvent.

Extraction MethodApplicable MatricesKey Advantages
Soxhlet Extraction Soil, SedimentEstablished, exhaustive extraction
Pressurized Liquid Extraction (PLE) Soil, SedimentFaster, lower solvent use than Soxhlet
Microwave-Assisted Extraction (MAE) Soil, SedimentRapid, reduced solvent consumption
Liquid-Liquid Extraction (LLE) WaterSimple, effective for high concentrations
Solid-Phase Extraction (SPE) WaterHigh pre-concentration, low solvent use
Polyurethane Foam (PUF) Sampling AirHigh volume sampling, captures particle-bound and vapor-phase PCBs

Interactive Data Table: Select an extraction method from the dropdown to see its applicable matrices and key advantages.

Extraction from Biotic Matrices (Tissue, Blood)

The analysis of PCB 158 in biological samples presents unique challenges due to the high lipid content.

Tissue: For adipose and other tissues, the extraction process must efficiently separate the lipophilic PCBs from the fat matrix. cdc.gov This is often achieved by solvent extraction with a non-polar solvent, sometimes preceded by homogenization and drying with sodium sulfate. The high lipid content in tissue extracts necessitates thorough cleanup to prevent interference during analysis. epa.gov

Blood: In blood or serum samples, liquid-liquid extraction is a common method. researchgate.net A simple and fast method for extracting PCBs from serum involves liquid-liquid extraction in a single test tube, minimizing sample manipulation and solvent usage. researchgate.net

Multi-stage Clean-up Methodologies for Matrix Interference Reduction

Crude extracts from both environmental and biological samples contain numerous co-extracted compounds that can interfere with the analysis of PCB 158. cdc.govfastercapital.com Therefore, multi-stage clean-up procedures are typically required.

Common clean-up techniques include:

Adsorption Chromatography: This involves passing the extract through a column packed with adsorbents like Florisil, silica gel, or alumina. cdc.gov These materials retain polar interfering compounds while allowing the non-polar PCBs to pass through.

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological sample extracts. vscht.cz

Carbon Chromatography: Activated carbon columns can be used to separate PCB congeners based on their planarity, which is useful for fractionating different PCB groups. cdc.gov

Sulfuric Acid/Potassium Permanganate Treatment: This chemical cleanup method is effective in destroying many interfering organic compounds. epa.gov

The combination of these techniques in a multi-stage approach is often necessary to obtain an extract that is sufficiently clean for instrumental analysis, thereby reducing matrix effects and improving the reliability of the results. lcms.cznih.govvscht.cz

Quality Assurance and Quality Control in Congener Analysis

Rigorous quality assurance (QA) and quality control (QC) measures are paramount in the analysis of PCB congeners to ensure the reliability and comparability of data. wa.govwa.gov This involves a systematic process of monitoring and evaluating all aspects of the analytical procedure.

Key QA/QC elements include:

Method Blanks: Analyzing a blank sample (a sample known to be free of the analyte) through the entire analytical process to check for contamination. epa.gov

Laboratory Control Samples (LCS): Analyzing a sample with a known concentration of the analyte to assess the accuracy of the method. epa.gov

Matrix Spikes/Matrix Spike Duplicates: Adding a known amount of the analyte to a real sample to evaluate the effect of the sample matrix on the analytical method's performance. epa.gov

Surrogates: Adding a non-target compound with similar chemical properties to the target analyte to every sample to monitor the efficiency of the extraction and cleanup steps. epa.gov

Certified Reference Materials (SRMs) for Calibration and Validation

Certified Reference Materials (SRMs) are essential tools for ensuring the accuracy and validity of analytical measurements for this compound. SRMs are materials with well-characterized and certified concentrations of specific analytes, produced by national metrology institutes or other accredited bodies. accustandard.comsigmaaldrich.comsigmaaldrich.com

In the context of PCB 158 analysis, SRMs can be used for:

Calibration: Preparing calibration standards to create a calibration curve against which unknown sample concentrations are determined.

Method Validation: Assessing the accuracy and precision of an analytical method by analyzing the SRM and comparing the measured value to the certified value.

Inter-laboratory Comparisons: Ensuring consistency and comparability of results among different laboratories.

Interlaboratory Calibration and Validation Studies

Interlaboratory calibration and validation studies are crucial for assessing the reliability and comparability of analytical methods for chemical compounds across different laboratories. These studies, often referred to as round-robin or proficiency testing, involve distributing a common sample to multiple laboratories for analysis. The results are then collated and statistically evaluated to determine the level of agreement and to identify any systematic biases in the methods used. For a specific polychlorinated biphenyl (B1667301) (PCB) congener like this compound (PCB-158), these studies provide invaluable data on the robustness and reproducibility of analytical procedures in real-world scenarios.

A significant initiative in this area is the National Institute of Standards and Technology (NIST) Intercomparison Exercise Program for Organic Contaminants in the Marine Environment. nist.govnist.gov This program has been instrumental in evaluating the performance of laboratories in measuring selected organic contaminants, including PCB congeners, in various environmental samples such as marine sediment and biological tissues. nist.govnist.gov

One notable example is the interlaboratory comparison exercise associated with the certification of Standard Reference Material (SRM) 1944, "New York/New Jersey Waterway Sediment". lgcstandards.com In 1995, nineteen laboratories participated in an exercise that contributed to the certified values of PCB congeners in this SRM. lgcstandards.com The participating laboratories utilized their own routine analytical procedures to measure the concentrations of various PCB congeners. lgcstandards.com While the final certificate of analysis provides the certified value for each congener, the detailed results from each laboratory offer a comprehensive view of the interlaboratory variability.

Similarly, proficiency testing schemes like those organized by QUASIMEME (Quality Assurance of Information for Marine Environmental Monitoring) provide ongoing assessment of laboratory performance for a range of contaminants in marine samples. wepal.nlwur.nlfao.orgwepal.nl These programs regularly distribute well-characterized materials, such as marine sediments, to participating laboratories and compile the results to establish consensus values and assess individual laboratory performance.

The following tables present hypothetical data based on the types of results generated in such interlaboratory studies for this compound (PCB-158) in a marine sediment reference material. These tables are illustrative of the data that would be found in the detailed reports of such studies.

Table 1: Results of Interlaboratory Comparison for PCB-158 in Marine Sediment (Hypothetical Data)

Laboratory CodeReported Concentration (ng/g dry weight)Analytical Method
Lab A5.8GC-MS
Lab B6.2GC-ECD
Lab C5.5HRGC-HRMS
Lab D6.5GC-MS/MS
Lab E5.9GC-ECD
Lab F6.1GC-MS
Lab G5.7HRGC-HRMS
Lab H6.4GC-MS/MS
Lab I6.0GC-ECD
Lab J5.6GC-MS

This table is a representation of typical data from an interlaboratory study and is not based on actual reported values from a specific study.

Table 2: Statistical Summary of Interlaboratory Results for PCB-158 (Hypothetical Data)

ParameterValue
Number of Laboratories10
Mean (ng/g)5.97
Median (ng/g)5.95
Standard Deviation (ng/g)0.31
Relative Standard Deviation (%)5.2
Range (ng/g)1.0

This table illustrates the statistical analysis that would be applied to the data presented in Table 1.

These studies underscore the importance of standardized methods and the use of certified reference materials to ensure the comparability and accuracy of data for this compound in environmental and biological monitoring programs. The continuous participation in such intercomparison exercises is a hallmark of a laboratory's commitment to quality assurance and producing reliable environmental data.

Ecotoxicological Investigations and Ecological Impact of 2,3,3 ,4,5,5 Hexachlorobiphenyl

Effects on Aquatic Ecosystems

Impact on Aquatic Organism Physiology and Development (e.g., Zebrafish)

No studies were identified that specifically investigate the physiological or developmental impacts of 2,3,3',4,5,5'-Hexachlorobiphenyl on aquatic organisms such as the zebrafish (Danio rerio). While extensive research documents the adverse effects of other PCB congeners on fish development, including cardiovascular toxicity, craniofacial malformations, and altered growth, these findings cannot be directly attributed to this compound without specific experimental evidence.

Enzyme Induction in Fish (e.g., Aryl Hydrocarbon Hydroxylase)

There is no available information on the capacity of this compound to induce key enzyme systems in fish, such as aryl hydrocarbon hydroxylase (AHH). The induction of AHH and other cytochrome P450 enzymes is a well-documented response to exposure to certain "dioxin-like" PCBs, serving as a biomarker of exposure and a mechanism of toxicity. However, the specific activity of this compound in this regard has not been reported in the reviewed literature.

Disruption of Biological Functions (e.g., Circadian Rhythms)

No data exists on the potential for this compound to disrupt biological functions such as circadian rhythms in aquatic life. Studies on other PCB congeners have demonstrated the potential to alter gene expression related to circadian regulation, leading to behavioral changes in organisms like zebrafish. The absence of similar research for this compound means its potential to cause such disruptions remains unknown.

Effects on Terrestrial Wildlife and Avian Species

Reproductive Impairment in Birds

Specific information regarding the impact of this compound on the reproductive functions of avian species is not available. The broader class of PCBs has been linked to a range of reproductive problems in birds, including reduced fertility, eggshell thinning, and impaired chick development. Without dedicated studies, it is not possible to ascertain if this compound contributes to these effects.

Accumulation and Transfer in Avian Eggs

There are no specific studies that have quantified the bioaccumulation of this compound in the tissues of avian species or its maternal transfer into eggs. The lipophilic nature of PCBs facilitates their accumulation in the fatty tissues of organisms and subsequent deposition into lipid-rich eggs. However, the specific toxicokinetics, including accumulation and maternal transfer rates for this compound, have not been documented.

Neurological and Behavioral Alterations in Laboratory Animal Models

The neurotoxic potential of polychlorinated biphenyls (PCBs), including the specific congener this compound (PCB 157), has been a subject of considerable research. While much of the literature focuses on commercial PCB mixtures like Aroclor, studies on individual congeners are crucial for understanding specific mechanisms of toxicity.

Developmental exposure to certain PCB mixtures has been shown to induce learning and memory deficits in rats. For instance, maternal dietary exposure to Aroclor 1254 resulted in impaired performance in the Morris water maze, a task assessing spatial learning and memory. nih.gov Interestingly, these behavioral deficits were associated with alterations in ryanodine (B192298) receptor (RyR) activity and changes in dendritic arborization in brain regions critical for this type of learning. nih.gov This suggests that PCB-induced effects on neuronal structure and calcium signaling pathways may underlie the observed behavioral changes.

Some studies have pointed to a "spinning syndrome" in rats exposed to high doses of certain PCB mixtures, although the direct link to specific congeners like PCB 157 is not always clear. Pathological examinations of affected animals did not reveal overt neuronal damage or demyelination in the central nervous system (CNS) under light microscopy. nih.gov However, subtle structural changes, such as the projection of cylindrical CNS peninsulas into nerve roots, were observed in exposed animals. nih.gov

The role of oxidative stress in PCB-induced neurotoxicity is another area of active investigation. Numerous in vitro studies have demonstrated that PCBs can induce oxidative stress in neuronal cells. nih.gov However, evidence from in vivo studies is more complex and can be contradictory. For example, oral exposure of adult male mice to Aroclor 1254 was associated with increased markers of oxidative stress in the striatum and cerebellum. nih.gov

It is important to note that the neurobehavioral effects of PCBs can be highly dependent on the specific congener, the developmental stage at the time of exposure, and the dose administered.

Mechanism of Action at the Organismal Level (Non-Human)

The toxic effects of this compound and other PCBs are mediated through various mechanisms, which can be broadly categorized as those dependent on the aryl hydrocarbon receptor (AhR) and those that are not.

Ah-Receptor Mediated Effects in Wildlife

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many halogenated aromatic hydrocarbons, including dioxin-like PCBs. nih.govnih.gov When a dioxin-like PCB binds to the AhR, the receptor-ligand complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to altered transcription of target genes. nih.gov

A primary and well-characterized response to AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A. nih.gov While CYP1A induction is a sensitive biomarker of AhR activation, it does not always directly correlate with toxic outcomes. nih.gov The activation of the AhR can disrupt cellular function in numerous ways, leading to a wide range of toxic effects observed in wildlife.

The potency of individual PCB congeners to elicit AhR-mediated effects varies significantly. This has led to the development of the Toxic Equivalency Factor (TEF) concept, which expresses the toxicity of a dioxin-like compound relative to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

Non-Ah-Receptor Mediated Biological Responses

In addition to AhR-mediated mechanisms, PCBs can exert biological effects through pathways independent of this receptor. Some PCBs, particularly non-dioxin-like congeners, are believed to interfere with intracellular signaling pathways, including calcium homeostasis. wikipedia.orgt3db.ca Disruption of cellular calcium signaling can have widespread consequences for neuronal function and other cellular processes.

Some research suggests that certain PCBs can modulate the activity of neurotransmitter systems, such as the dopaminergic and serotonergic systems. t3db.caeurekaselect.com For instance, some studies have shown changes in serotonin (B10506) release in specific brain regions following exposure to certain peptides that modulate these systems, though direct links to PCB 157 require further investigation. eurekaselect.com

Furthermore, some PCBs have been shown to inhibit intercellular communication, which can contribute to tumor promotion. wikipedia.org There is also evidence that certain PCB congeners can interact with other receptor systems, such as estrogen receptors, potentially leading to endocrine-disrupting effects. t3db.ca

Ecological Risk Assessment Frameworks Incorporating this compound Data

Ecological risk assessments for PCBs often involve complex frameworks to evaluate the potential harm to wildlife populations. These frameworks typically consider the exposure of organisms to PCB mixtures in the environment and the toxicological effects of those mixtures.

Application of Toxic Equivalency Factors (TEFs) in Ecological Contexts

The Toxic Equivalency Factor (TEF) approach is a cornerstone of risk assessment for dioxin-like compounds, including certain PCBs. wikipedia.org This methodology allows for the estimation of the combined toxic potency of a complex mixture of these compounds. The concentration of each individual congener in an environmental sample is multiplied by its specific TEF, and the results are summed to derive a total Toxic Equivalency (TEQ). wikipedia.orgresearchgate.net This TEQ value represents the equivalent concentration of TCDD that would produce the same level of dioxin-like toxicity.

The World Health Organization (WHO) has established consensus TEFs for mammals, fish, and birds for a number of dioxin-like PCBs. nih.govnih.gov These TEFs are based on a comprehensive evaluation of the available scientific literature. nih.govnih.gov The TEF/TEQ approach is widely used in regulatory contexts to set guidelines and cleanup levels for contaminated sites. epa.govwa.gov

Table 1: WHO-TEFs for some dioxin-like PCBs This table is for illustrative purposes and does not represent an exhaustive list.

CompoundMammalian TEFFish TEFBird TEF
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)0.10.0050.1
This compound (PCB 157) 0.00003 <0.0000005 0.0001
3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)0.030.000060.001

Data sourced from scientific literature and reports. nih.govnih.gov

Limitations and Challenges in Ecological TEQ Application

Despite its utility, the TEF approach has several inherent limitations and assumptions that introduce uncertainty into ecological risk assessments. wikipedia.orgnih.gov These include:

Assumption of Additivity: The TEF model assumes that the effects of individual congeners in a mixture are additive and that no synergistic or antagonistic interactions occur. wikipedia.org However, some studies have shown that certain non-dioxin-like PCBs can antagonize the effects of AhR agonists. epa.gov

Species-Specific Differences: TEFs can vary significantly between different taxonomic groups (e.g., mammals, fish, and birds), and even among species within the same group. nih.govnih.gov This highlights the importance of using species-appropriate TEFs in ecological risk assessments.

Differences in Dose-Response Curves: The assumption that the dose-response curves for all dioxin-like compounds have the same shape may not always hold true. nih.gov

Environmental Fate and Bioavailability: The environmental fate, transport, and bioavailability of individual PCB congeners can differ, which can influence exposure patterns and resulting risks in ways not fully captured by the TEQ approach. nih.gov

These challenges underscore the need for continued research to refine the TEF methodology and to develop more comprehensive risk assessment frameworks that incorporate a fuller understanding of the complex toxicology of PCB mixtures in the environment.

Remediation and Mitigation Strategies for 2,3,3 ,4,5,5 Hexachlorobiphenyl Contamination

Biological Remediation Approaches

Biological remediation utilizes the metabolic potential of living organisms, such as microorganisms and plants, to degrade or sequester contaminants. These approaches are often considered more sustainable and cost-effective than traditional physical or chemical methods. wikipedia.orgfrontiersin.org However, the high degree of chlorination in 2,3,3',4,5,5'-hexachlorobiphenyl makes it particularly recalcitrant to biological breakdown.

Bioremediation relies on microorganisms to transform toxic compounds into less harmful substances. The microbial degradation of polychlorinated biphenyls (PCBs) is a complex process that typically involves a combination of anaerobic and aerobic pathways. wikipedia.orgfrontiersin.org

Aerobic degradation involves the enzymatic attack of the biphenyl (B1667301) rings by bacteria, often through a co-metabolic process where the bacteria are sustained by a primary substrate like biphenyl. frontiersin.orgmdpi.com Key enzymes in this pathway include dioxygenases, which introduce oxygen atoms into the biphenyl structure, leading to ring cleavage and eventual mineralization to carbon dioxide and water. frontiersin.orgnih.gov

However, research has shown that the rate and extent of degradation are highly dependent on the specific PCB congener. For instance, a study on the white rot fungus Phanerochaete chrysosporium found that while it could degrade lower-chlorinated biphenyls, there was negligible mineralization of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431), a structurally similar isomer. nih.govusda.gov This suggests that this compound is likely to be equally or more resistant to degradation by many single microbial species under aerobic conditions. Therefore, successful bioremediation likely requires a consortium of microorganisms operating in sequential anaerobic and aerobic environments. wikipedia.org

Phytoremediation is an emerging technology that uses plants and their associated microbes to clean up contaminated environments. nih.gov For PCBs, the primary phytoremediation mechanisms include:

Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation to and accumulation in the plant's harvestable tissues.

Phytotransformation: The degradation of contaminants within plant tissues by metabolic enzymes. nih.gov

Rhizoremediation: The degradation of contaminants in the soil surrounding the plant roots (the rhizosphere) by microbes that are stimulated by the plant. nih.gov

Due to their high hydrophobicity, highly chlorinated PCBs like this compound have limited bioavailability and are only slowly taken up by plants, making phytoextraction a slow process. nih.gov Similarly, phytotransformation of highly chlorinated congeners is often inefficient. nih.gov For example, experiments with black nightshade hairy root cultures showed no metabolism of tetrachloro- and pentachlorobiphenyls. nih.gov

However, there is evidence that some plant enzymes may be capable of dechlorination. A study reported the dechlorination of 2,2',4,4',5,5'-hexachlorobiphenyl by crude extracts of nitrate (B79036) reductase from Medicago sativa (alfalfa) and Zea mays (corn), indicating a potential pathway for phytotransformation. nih.gov

The selection of appropriate plant species is critical for successful phytoremediation. Ideal candidates possess characteristics such as high biomass, deep and extensive root systems, and a tolerance for the specific contaminants and environmental conditions. While no plant species have been identified specifically for the degradation of this compound, studies on Aroclor mixtures (which contain various hexachlorobiphenyls) have identified promising candidates.

A greenhouse study evaluating plants for the remediation of sediments contaminated with Aroclor 1260 found that treatments with low-transpiring plants in amended soil showed the greatest removal of PCB congeners. researchgate.net The study predicted that Carex aquatalis (water sedge) and Spartina pectinata (prairie cordgrass) would be among the most effective plant treatments for PCB phytoremediation. researchgate.net

Table 1: Plant Species Studied for PCB Phytoremediation

Plant Species Common Name Relevant Findings
Medicago sativa Alfalfa Crude enzyme extracts demonstrated the ability to dechlorinate a hexachlorobiphenyl congener. nih.gov
Zea mays Corn Pure commercial nitrate reductase showed dechlorination activity against a hexachlorobiphenyl congener. nih.gov
Carex aquatalis Water Sedge Predicted to be effective for phytoremediation of sediments contaminated with highly chlorinated PCBs. researchgate.net
Spartina pectinata Prairie Cordgrass Predicted to be effective for phytoremediation of sediments contaminated with highly chlorinated PCBs. researchgate.net

Rhizoremediation is arguably the most significant mechanism for the phytoremediation of highly chlorinated PCBs. nih.gov Plants release a variety of organic compounds (sugars, amino acids, organic acids) through their roots, a process known as rhizodeposition. These exudates serve as a carbon and energy source for soil microorganisms, stimulating their growth and metabolic activity in the rhizosphere. nih.gov This enhanced microbial population can lead to increased degradation of contaminants.

Plants can also release specific secondary metabolites, such as flavonoids and other phenolics, that can act as inducers for the bacterial genes responsible for PCB degradation. nih.gov This "cry-for-help" hypothesis suggests that plants under stress from pollutants can actively recruit and foster beneficial microbes to help alleviate the toxicity. nih.gov This synergistic relationship between plants and microbes is key to breaking down persistent compounds like this compound in the soil.

Phytoremediation Techniques (Rhizoremediation, Phytotransformation, Phytoextraction)

Advanced Physico-Chemical Treatment Technologies

Given the limitations of biological approaches for highly chlorinated PCBs, advanced physico-chemical treatment technologies are often required, particularly for heavily contaminated sites or materials.

Active Material Treatment Systems (AMTS) are an innovative in-situ treatment technology for PCB-contaminated building materials such as caulk, paint, and concrete. google.com The system involves applying a paste-like formulation to the contaminated surface. google.comanchorqea.com This paste performs two main functions: it extracts the PCBs from the porous or non-porous material, and it chemically degrades the extracted PCBs. google.com

The active ingredient in the paste is typically a reactive metal, such as acid-activated magnesium (Mg) or a magnesium/palladium (Mg/Pd) bimetallic system, suspended in a carrier like glycerol (B35011) or acidified ethanol. google.com The reactive metal particles act as a reducing agent, dechlorinating the PCB molecules and breaking them down into less chlorinated biphenyls or non-chlorinated byproducts. google.com

Table 2: Performance of Active Material Treatment System (AMTS) on PCB-Contaminated Surfaces

Surface Type Initial PCB Concentration Treatment Details Average PCB Reduction Outcome
Painted Metal (Non-porous) Not specified AMTS application 94% Successful extraction and reduction. anchorqea.com

Research has demonstrated that AMTS can be highly effective. A study using a NASA-patented formula showed an average PCB concentration reduction of 94% on painted metal surfaces. anchorqea.com However, the effectiveness can be significantly lower on porous materials like concrete, where a reduction of only 12% was observed in the same study. anchorqea.com This highlights that while AMTS is a promising technology, its application must be tailored to the specific material and contamination scenario to achieve desired cleanup levels. anchorqea.com

Carbon Adsorption and Filtration Methods

Carbon adsorption is a widely utilized technology for the removal of organic contaminants, including PCBs, from water and air. The process relies on the high surface area and porous structure of activated carbon, which allows for the physical binding of contaminant molecules.

Activated carbon can be produced from various carbonaceous materials such as coal, coconut shells, and wood. The effectiveness of activated carbon is often characterized by its adsorption capacity for specific compounds. While data for this compound is not always specifically reported, studies on other organic vapors and PCB congeners provide insight into the performance of different types of activated carbon. For instance, the adsorption capacity of activated carbon fiber (ACF) has been tested for various volatile organic compounds (VOCs), demonstrating its potential for air filtration.

Table 1: Adsorption Capacity of Activated Carbon Fiber (ACF) for Various Organic Vapors

This table illustrates the adsorption capacity of different types of activated carbon fibers for common organic compounds, providing a reference for the potential efficacy of this method for chlorinated hydrocarbons like this compound.

Adsorbent Adsorbate Adsorption Capacity (mg/g)
ACFF 2000 Toluene 381
ACFF 1800 Toluene 344
ACFF 1200 Toluene 239
ACFF 2000 Hexane (B92381) 221
ACFF 1800 Hexane 196
ACFF 1200 Hexane 146
ACFF 1200 Methyl Ethyl Ketone (MEK) 168
ACFF 1800 Methyl Ethyl Ketone (MEK) 166
ACFF 2000 Methyl Ethyl Ketone (MEK) 147

Data sourced from studies on ACF performance for respiratory protection devices. nih.gov

Filtration systems often employ granular activated carbon (GAC) in packed beds. The performance of such systems is evaluated using breakthrough curves, which show the concentration of the contaminant in the effluent over time. A steep breakthrough curve indicates a more efficient use of the adsorbent bed. The shape of the breakthrough curve is influenced by factors such as the initial contaminant concentration, flow rate, and bed depth. mdpi.comresearchgate.net In practical applications for treating PCB-contaminated water, combining activated carbon filtration with pre-filtration to remove suspended solids can significantly improve performance, achieving effluent concentrations below 1 part per billion (ppb). carbtrol.com

Thermal Degradation and Incineration Research (Focus on By-product Minimization)

Thermal degradation, particularly high-temperature incineration, is a common method for the destruction of PCBs. However, a major concern with this technology is the potential for the formation of toxic by-products, such as polychlorinated dibenzodioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and other chlorinated compounds like hexachlorobenzene (B1673134).

Research has focused on optimizing incineration conditions to maximize the destruction of PCBs while minimizing the formation of these harmful by-products. Key parameters include temperature, residence time, and the presence of excess air. For the destruction of hexachlorobenzene, a potential by-product of PCB incineration, temperatures of 950°C are required to achieve a residue of less than 100 mg/kg. nih.gov At lower temperatures, such as 800°C with a 2-second transit time, the residue can be significantly higher. nih.gov

Table 2: Conditions for Thermal Destruction of Polychlorinated Biphenyls and By-product Considerations

This table summarizes research findings on the thermal treatment of PCBs, highlighting the conditions necessary for their destruction and the temperatures at which by-products can form and be destroyed.

Treatment Temperature Range (°C) Residence Time Key Findings and By-products
Combustion of PCBs (~40% Chlorine) 900-1000 3-4 minutes Effective destruction with 100% excess air.
Combustion of PCBs (~60% Chlorine) >1000 - Higher temperatures required for more chlorinated PCBs.
PCB Incineration 800 2 seconds Incomplete destruction of by-products like hexachlorobenzene (residue ~1200 mg/kg).
Hexachlorobenzene Destruction 950 - Required for effective destruction of this by-product (residue <100 mg/kg).
Dioxin Formation >450 - Dioxin formation can occur at these temperatures.
Dioxin Reduction >850 - Dioxin formation is significantly reduced at temperatures above 850°C.

Data compiled from various sources on thermal treatment of PCBs and chlorinated wastes. nih.govnih.gov

Strategies to minimize by-product formation include ensuring complete combustion through adequate temperature and residence time, and the use of advanced air pollution control devices. Another approach involves the co-processing of PCB-contaminated waste with materials that can inhibit dioxin formation. For example, the addition of sulfur-containing materials like copper concentrate during incineration has been shown to decrease the formation of dioxins, likely by deactivating metal catalysts and reducing the available chlorine. aaqr.org

Innovative Remediation Methodologies

In response to the limitations of conventional remediation techniques, innovative methodologies are being developed and applied to address PCB contamination. These include integrated approaches that combine multiple technologies and the use of nanomaterials for in-situ degradation.

Integrated Approaches for Complex Contaminated Sites

Complex contaminated sites often require a combination of remediation technologies to effectively address different media (soil, sediment, water) and varying contaminant concentrations. Integrated approaches tailor the remediation strategy to the specific conditions of the site, often leading to more cost-effective and efficient cleanup.

Several case studies demonstrate the successful application of integrated remediation for PCB-contaminated sites:

New Bedford Harbor Superfund Site: At this site, an alternative to incineration was explored for the highly contaminated "Hot Spot" area. A pilot test combined solvent extraction (the B.E.S.T.® process) to remove PCBs from dredged sediments with a chemical dechlorination process (the SET® process) to treat the resulting high-concentration PCB oil. frtr.gov This integrated approach successfully reduced PCB concentrations in the sediment from as high as 2,515 mg/kg to 10 mg/kg. frtr.gov

Telecommunications Manufacturing Facility: At a former manufacturing site in South West England, soil heavily contaminated with PCBs (up to 1,300 mg/kg) was treated using low-temperature thermal desorption (LTTD). emerald.com This technology removed the PCBs while preserving the soil's characteristics, allowing it to be reused. emerald.com Contaminated run-off water from the site was treated in a separate process using chemical flocculation, sand filtration, and granular activated carbon, reducing PCB concentrations to below detection limits. emerald.com

Table 3: Examples of Integrated Remediation Approaches for PCB-Contaminated Sites

Site/Study Technologies Used Media Treated Initial PCB Concentration Final PCB Concentration
New Bedford Harbor, MA Solvent Extraction & Chemical Dechlorination Sediment Up to 2,515 mg/kg 10 mg/kg
Telecommunications Facility, UK Low-Temperature Thermal Desorption (LTTD) & Water Treatment (Flocculation, Filtration, Activated Carbon) Soil & Water Up to 1,300 mg/kg (soil) < 1.0 mg/kg (soil)

Data from published case studies on PCB remediation. frtr.govemerald.com

Nanoremediation Potentials

Nanoremediation involves the use of nanoscale materials to degrade or sequester environmental contaminants. This emerging field offers promising solutions for the in-situ treatment of PCBs, potentially reducing the need for excavation and disposal.

Research has focused on several types of nanoparticles for PCB remediation:

Zero-Valent Iron (ZVI) Nanoparticles: nZVI particles have a large surface area and high reactivity, enabling them to act as a reducing agent to dechlorinate PCBs. nih.govfrontiersin.org The process involves the transfer of electrons from the elemental iron to the PCB molecule, leading to the replacement of chlorine atoms with hydrogen atoms. nih.gov

Bimetallic Nanoparticles: The effectiveness of nZVI can be enhanced by the addition of a second metal, such as palladium (Pd) or nickel (Ni), to create bimetallic nanoparticles (e.g., nZVI-Pd, Ni/Fe). The secondary metal acts as a catalyst, improving the rate and efficiency of the dechlorination reaction. nih.govscies.org Studies have shown that bimetallic nanoparticles can significantly reduce the concentration of various PCB congeners in soil. nih.gov

Photocatalytic Nanoparticles: Some nanoparticles, such as silver-decorated zinc oxide (Ag-ZnO) microspheres, can act as photocatalysts. rsc.org When exposed to light, these materials generate reactive oxygen species that can break down PCB molecules, in some cases leading to complete degradation into simpler compounds like long-chain alkanes. rsc.org

Table 4: Performance of Nanoparticles in PCB Degradation Studies

Nanoparticle Type Target PCB(s) Key Findings
nZVI and nZVI-Pd PCB congeners (e.g., PCB101, PCB138, PCB153) in soil Significant reduction in PCB concentration (up to 68%) after 15 days. nZVI-Pd showed faster initial reduction than nZVI alone. nih.gov
Ni/Fe 2,2′,4,4′,5-pentachlorobiphenyl (PCB-99) Dechlorination efficiency of 75.9% at 25°C. The reaction pathway involved sequential dechlorination. scies.org
Ag-ZnO Microspheres 2,4,4′-trichlorobiphenyl (PCB28) Photocatalytic degradation into long-chain alkanes via ring-opening reactions. rsc.org

Data from laboratory and pilot-scale studies on nanoremediation of PCBs. nih.govscies.orgrsc.org

While nanoremediation shows great promise, further research is needed to optimize its application in the field and to fully understand the long-term fate and potential environmental impacts of the nanoparticles themselves.

Structure Activity Relationship Sar Studies for 2,3,3 ,4,5,5 Hexachlorobiphenyl

Influence of Chlorine Substitution Pattern on Environmental Fate

The environmental fate of a polychlorinated biphenyl (B1667301) (PCB) congener is intricately linked to its specific chlorine substitution pattern. This pattern dictates the molecule's physical and chemical properties, which in turn govern its persistence, potential for degradation, and tendency to bioaccumulate in organisms.

Persistence and Degradability Correlates

The persistence of 2,3,3',4,5,5'-Hexachlorobiphenyl (PCB 158) in the environment is a direct consequence of its hexachlorinated structure. Generally, as the number of chlorine atoms on the biphenyl rings increases, the compound's resistance to degradation also increases. researchgate.netnih.gov Highly chlorinated PCBs like PCB 158 are less susceptible to both biotic and abiotic degradation processes compared to their lower-chlorinated counterparts. researchgate.netnih.gov

The positions of the chlorine atoms are as critical as their number. The presence of chlorine atoms at both ortho, meta, and para positions in PCB 158 contributes to its stability. Microbial degradation, a primary pathway for the breakdown of PCBs, is significantly hindered by the high degree of chlorination. wikipedia.org Aerobic degradation often involves the action of dioxygenase enzymes, and the efficiency of this process is reduced for more heavily chlorinated congeners. wikipedia.org Anaerobic dechlorination, a process where chlorine atoms are removed from the biphenyl structure, can occur but is often slow for highly chlorinated PCBs. wikipedia.org

The lack of adjacent un-chlorinated carbon atoms, particularly a 2,3-dioxygenase attack site, makes microbial oxidation difficult. The substitution pattern of PCB 158, with chlorines at the 2,3,3',4,5,5' positions, presents a sterically hindered and electronically stabilized molecule, contributing to its long environmental half-life. The estimated atmospheric half-life for 2,3,3',4,4',5'-hexachlorobiphenyl, a structurally similar congener, ranges from 11 to 114 days, primarily due to reactions with hydroxyl radicals. epa.gov

FactorInfluence on Persistence and Degradability
High Degree of Chlorination (6 Chlorine Atoms) Increases resistance to both microbial and abiotic degradation. researchgate.netnih.gov
Ortho, Meta, and Para Substitution Contributes to the overall stability of the molecule.
Lack of Unsubstituted Adjacent Carbons Hinders attack by microbial dioxygenase enzymes.
Steric Hindrance and Electronic Stabilization Reduces susceptibility to chemical and biological breakdown.

Bioaccumulation Potential

The high lipophilicity of this compound, a direct result of its chlorine content and molecular structure, is the primary driver of its significant bioaccumulation potential. Lipophilic compounds like PCBs readily partition from water into the fatty tissues of organisms. researchgate.net As the degree of chlorination increases, so does the octanol-water partition coefficient (Kow), a key indicator of a chemical's tendency to accumulate in lipids.

Once absorbed, highly chlorinated PCBs like PCB 158 are resistant to metabolic breakdown and are slowly eliminated from the body. nih.gov This resistance to metabolism, coupled with their high lipid solubility, leads to their accumulation in adipose tissues and other lipid-rich compartments. nih.gov This process of bioaccumulation results in the biomagnification of PCB 158 through the food web, with concentrations increasing at successively higher trophic levels. researchgate.net Studies have shown that higher chlorinated PCBs tend to accumulate in adipose tissue and skin. nih.gov

Congener-Specific Biological Activity in Non-Human Organisms

The biological activity of a PCB congener is highly dependent on its specific three-dimensional structure, which is determined by the number and position of its chlorine atoms. These structural variations influence how the molecule interacts with biological systems, including its metabolism and binding to cellular receptors.

Role of Ortho-Substitution in Metabolic Lability

The presence of chlorine atoms in the ortho positions (2, 2', 6, and 6') of the biphenyl rings significantly influences the metabolic fate of PCBs. For this compound (PCB 158), the presence of two ortho-chlorines (at positions 2 and 3) and one ortho-chlorine on the other ring (at position 3') plays a crucial role.

Ortho-substituted PCBs are generally more resistant to metabolism by cytochrome P450 enzymes. wikipedia.org The presence of ortho-chlorines can cause the two phenyl rings to twist relative to each other, creating a non-coplanar or "atropisomeric" conformation. This non-planar structure can hinder the molecule's ability to bind to the active site of certain metabolic enzymes.

Specifically, PCBs with ortho-substitutions are known to be "phenobarbital (PB)-type" inducers of cytochrome P450 enzymes, such as CYP2B and CYP3A families. epa.gov This is in contrast to non-ortho or "coplanar" PCBs, which are potent "dioxin-like" inducers of the CYP1A family through their interaction with the aryl hydrocarbon receptor (AhR). oup.com The metabolic lability of PCB 158 is therefore relatively low due to its ortho-chlorine substitution, contributing to its persistence in biological tissues.

Stereoselective Interactions with Biological Systems

Due to the restricted rotation around the bond connecting the two phenyl rings, certain ortho-substituted PCBs, including this compound, can exist as stable rotational isomers, or atropisomers. These atropisomers are non-superimposable mirror images of each other (enantiomers) and are therefore chiral.

These different stereoisomers can interact differently with biological systems, which are themselves chiral. juniperpublishers.com This stereoselectivity can be observed in various processes, including uptake, metabolism, and binding to receptors. For example, enzymes can preferentially metabolize one atropisomer over the other, leading to an enrichment of the more resistant isomer in tissues.

Research on other ortho-substituted PCBs has demonstrated that stereoselective interactions can influence their toxicological properties. For instance, the binding affinity of ortho-substituted PCBs to proteins like transthyretin, a thyroid hormone transport protein, can be stereoselective. nih.gov While specific data on the stereoselective interactions of PCB 158 is limited, the principles of stereochemistry suggest that its atropisomers likely exhibit differential behavior in biological systems.

Comparison of this compound with Other Hexachlorobiphenyl Isomers

The family of hexachlorobiphenyls (PCBs with six chlorine atoms) comprises numerous isomers, each with a unique chlorine substitution pattern and, consequently, distinct biological properties. Comparing this compound (PCB 158) with other hexachlorobiphenyl isomers highlights the significance of the specific chlorine arrangement.

2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) (PCB 153): This is one of the most abundant and persistent PCB congeners found in environmental and biological samples. unicartagena.edu.coca.gov Like PCB 158, it is a di-ortho substituted PCB and is considered a "PB-type" inducer of cytochrome P450 enzymes. epa.gov Both are highly lipophilic and resistant to metabolism. However, the symmetrical substitution pattern of PCB 153 may influence its interactions with biological molecules differently than the asymmetrical pattern of PCB 158.

3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169): This is a non-ortho substituted or "coplanar" PCB. Its planar structure allows it to bind with high affinity to the aryl hydrocarbon receptor (AhR), making it a potent "dioxin-like" compound with significant toxicity. umich.edu In contrast, the ortho-substituted PCB 158 does not adopt a planar conformation and thus has a much lower affinity for the AhR and consequently lower dioxin-like toxicity.

2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128): This congener has four ortho-chlorines, which leads to a highly non-planar structure. wikipedia.org While it is a "PB-type" inducer, its biological activity and toxicity profile differ from PCB 158 due to the increased steric hindrance from the additional ortho-chlorines.

PCB IsomerIUPAC No.Substitution PatternKey Characteristics
This compound 158Asymmetrical di-ortho"PB-type" inducer, persistent, bioaccumulative.
2,2',4,4',5,5'-Hexachlorobiphenyl 153Symmetrical di-orthoAbundant environmental contaminant, "PB-type" inducer, highly persistent. unicartagena.edu.coca.gov
3,3',4,4',5,5'-Hexachlorobiphenyl 169Non-ortho (coplanar)Potent "dioxin-like" activity, high AhR affinity. umich.edu
2,2',3,3',4,4'-Hexachlorobiphenyl 128Tetra-orthoHighly non-planar, "PB-type" inducer. wikipedia.org

Future Research Directions and Emerging Areas for 2,3,3 ,4,5,5 Hexachlorobiphenyl

Development of Novel Analytical Techniques for Trace Level Detection

The accurate detection of 2,3,3',4,5,5'-Hexachlorobiphenyl at trace levels in complex environmental and biological matrices remains a significant challenge. Future research should prioritize the development of more sensitive and selective analytical methods. Innovations in this area could include:

Advanced Chromatography and Mass Spectrometry: Exploring novel stationary phases in gas chromatography (GC) and liquid chromatography (LC) could enhance the separation of PCB 158 from other co-eluting congeners and matrix interferences. Coupling these with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide the necessary specificity and sensitivity for trace-level quantification.

Biosensors and Immunoassays: The development of rapid and field-portable screening tools, such as biosensors and immunoassays, would enable real-time or near-real-time monitoring of PCB 158 contamination. These techniques could be based on specific antibodies or aptamers that recognize and bind to this compound.

Machine Learning and Data Analysis: Integrating machine learning algorithms into the data processing workflows of analytical instruments can help in deconvoluting complex chromatograms and identifying trace signals of PCB 158 that might be missed by conventional methods. arxiv.org For instance, machine learning models can be trained to recognize the specific mass spectral fragmentation patterns of PCB 158. arxiv.org

Comprehensive Understanding of Biotransformation Pathways Across Diverse Taxa

The biotransformation of this compound in various organisms is a key determinant of its persistence, bioaccumulation, and toxicity. While some metabolic pathways have been identified, a comprehensive understanding across a wide range of species is lacking. nih.gov Future research should focus on:

Identifying Metabolites: Utilizing advanced analytical techniques to identify and quantify the full spectrum of metabolites formed from PCB 158 in different organisms, including hydroxylated, sulfated, and methylsulfonyl derivatives. nih.govnih.gov Studies have shown that PCBs can be metabolized by the microsomal monooxygenase system, catalyzed by cytochrome P-450 enzymes, into more polar metabolites that can be excreted. t3db.ca

Characterizing Enzymatic Processes: Investigating the specific enzymes, such as cytochrome P450 monooxygenases, responsible for the metabolism of PCB 158 in various taxa, from microorganisms to mammals. t3db.ca This knowledge is crucial for predicting the metabolic fate of the compound in different ecosystems.

Comparative Metabolomics: Conducting comparative metabolomic studies to understand how the biotransformation of PCB 158 differs between species and how these differences influence its toxicokinetics and toxicodynamics. nih.gov

Long-Term Ecological Monitoring Studies

Long-term monitoring is essential to track the environmental fate, transport, and ecological impacts of this compound. Future monitoring programs should be designed to:

Establish Global and Regional Baselines: Implement comprehensive monitoring programs in various environmental compartments (air, water, soil, sediment) and biota across different geographical regions to establish baseline concentrations and track temporal trends of PCB 158. researchgate.net

Investigate Trophic Transfer: Conduct detailed studies on the bioaccumulation and biomagnification of PCB 158 through different food webs to understand its transfer and potential for reaching high concentrations in top predators.

Assess Climate Change Impacts: Evaluate how climate change variables, such as rising temperatures and altered precipitation patterns, may influence the environmental distribution, partitioning, and bioavailability of PCB 158.

Investigation of Synergistic and Antagonistic Effects in Environmental Mixtures

In the environment, this compound exists as part of a complex mixture of other PCBs and pollutants. nih.gov Understanding its interactions with other chemicals is crucial for accurate risk assessment. Future research should investigate:

Mixture Toxicity Studies: Designing and conducting experiments to assess the synergistic, antagonistic, or additive effects of PCB 158 in combination with other prevalent environmental contaminants, such as other PCB congeners, dioxins, and pesticides. nih.govnih.gov Studies have shown that co-administration of certain PCB congeners with TCDD can have a strong synergistic effect on porphyrin accumulation in rats. nih.govnih.gov

Mode of Action Analysis: Elucidating the mechanisms by which PCB 158 interacts with other chemicals at the molecular and cellular levels to produce combined effects. This could involve investigating shared or competing pathways of toxicity.

Real-World Exposure Scenarios: Focusing on environmentally relevant mixtures and concentrations to ensure that the findings from laboratory studies are applicable to real-world exposure scenarios. nih.gov

Refinement of Ecological Risk Assessment Models

Current ecological risk assessment models for PCBs often rely on data for total PCBs or a limited number of "indicator" congeners. nih.govnih.gov To improve the accuracy of risk assessments for this compound, future efforts should concentrate on:

Congener-Specific Models: Developing and validating ecological risk assessment models that are specific to PCB 158, incorporating its unique physicochemical properties, bioaccumulation potential, and toxicity data.

Probabilistic and Spatially Explicit Models: Moving beyond deterministic risk assessments to probabilistic models that account for uncertainty and variability in exposure and effects. cefic-lri.org Incorporating spatial information will also allow for more realistic risk characterization at specific sites. cefic-lri.org

Integrating 'Omics' Data: Utilizing data from genomics, transcriptomics, proteomics, and metabolomics to develop more mechanistic and predictive models of the ecological risks posed by PCB 158. ecetoc.org

Development and Validation of Sustainable Remediation Technologies

The remediation of sites contaminated with this compound and other PCBs remains a significant environmental challenge. researchgate.net Future research should focus on developing and validating sustainable and cost-effective remediation technologies:

Enhanced Bioremediation: Investigating and optimizing bioremediation approaches, such as the use of specific microorganisms or microbial consortia that can effectively degrade PCB 158. nih.gov This could involve bioaugmentation or biostimulation strategies.

Phytoremediation: Exploring the potential of different plant species to take up, accumulate, and/or degrade PCB 158 from contaminated soils and sediments.

Innovative Chemical and Physical Methods: Developing and testing novel chemical and physical remediation techniques, such as the use of nanomaterials, advanced oxidation processes, or thermal desorption, for the efficient removal and destruction of PCB 158 from various matrices. clu-in.orgmdpi.com For example, a nanometallic Al/CaO dispersion mixture has shown promise in dechlorinating hexachlorobenzene (B1673134) in contaminated soils. mdpi.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 2,3,3',4,5,5'-Hexachlorobiphenyl (PCB-159) in environmental matrices?

  • Methodology : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for quantifying PCB-159 due to its ability to resolve co-eluting congeners. Isotope dilution using [²H₃]-labeled internal standards (e.g., [²H₃]-PCB-159) improves accuracy by correcting for matrix effects and recovery losses during extraction . Sample preparation typically involves Soxhlet extraction with hexane/acetone, followed by cleanup using silica gel or Florisil columns to remove lipids and interfering compounds .
  • Data Example : Recovery rates for PCB-159 in aqueous samples using HRGC/HRMS range from 60% to 85%, with relative standard deviations (RSD) <20% .

Q. How is PCB-159 distinguished from structurally similar hexachlorobiphenyls during analysis?

  • Methodology : Congener-specific identification relies on retention time alignment with certified standards (e.g., Wellington Laboratories’ CRM) and monitoring of unique ion fragments (e.g., m/z 360.878 for C₁₂H₄Cl₆). For example, PCB-159 (CAS 39635-35-3) can be differentiated from PCB-156 (CAS 38380-08-4) by their distinct retention times and fragmentation patterns in HRGC/HRMS chromatograms .
  • Data Example : In SRM 2259 (NIST), PCB-159 is quantified at 1.740 ± 0.045 ng/g using isotopic dilution .

Advanced Research Questions

Q. What congener-specific properties of PCB-159 influence its environmental persistence and bioaccumulation potential?

  • Methodology : PCB-159’s persistence is linked to its substitution pattern (2,3,3',4,5,5'-chlorination), which reduces microbial degradation. Studies comparing ortho- vs. non-ortho-substituted PCBs show that PCB-159’s di-ortho configuration increases hydrophobicity (log Kow ~6.8), enhancing adsorption to organic matter in sediments . Bioaccumulation factors (BAFs) in fish correlate with its octanol-water partition coefficient (log Kow) and metabolic resistance in vivo .
  • Data Contradiction : Sediment studies report variable PCB-159 concentrations (e.g., 186 ± 81 pg/g vs. 330 ± 85 pg/g for PCB-167), likely due to regional differences in industrial discharge or analytical interferences .

Q. How can researchers resolve discrepancies in toxicological data for PCB-159 across in vitro and in vivo studies?

  • Methodology : Discrepancies often arise from differences in exposure models (e.g., cell lines vs. whole organisms) or metabolic activation. To harmonize

Use in vitro assays with human hepatocytes to assess CYP450-mediated metabolism, as PCB-159’s di-ortho structure may inhibit aryl hydrocarbon receptor (AhR) activation compared to non-ortho dioxin-like PCBs .

Apply benchmark dose modeling (BMD) to in vivo data, accounting for species-specific differences in PCB-159 half-life (e.g., 15 days in rodents vs. years in humans) .

  • Case Study : A 2024 sediment analysis reported PCB-159 at 715 ± 248 pg/g, but conflicting data from a 2022 study (420 ± 85 pg/g) highlights the need for standardized extraction protocols and interlaboratory calibration .

Key Research Challenges

  • Analytical Sensitivity : Low-abundance PCB-159 in complex matrices requires enhanced cleanup steps (e.g., activated carbon filtration) to mitigate co-elution with PCBs 156 and 167 .
  • Toxicological Uncertainty : Limited data on PCB-159’s endocrine disruption potential necessitate metabolomic studies using high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3',4,5,5'-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,3',4,5,5'-Hexachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.